(1S,5R)-6,6-Dimethyl-3-oxabicyclo[3.1.0]hexan-2-one
Overview
Description
(1S,5R)-6,6-Dimethyl-3-oxabicyclo[310]hexan-2-one is a bicyclic organic compound with a unique structure that includes an oxirane ring fused to a cyclopropane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S,5R)-6,6-Dimethyl-3-oxabicyclo[3.1.0]hexan-2-one typically involves the cyclization of suitable precursors under specific conditions. One common method involves the reaction of a suitable ketone with a diazo compound, followed by cyclization to form the bicyclic structure. The reaction conditions often require the use of a catalyst, such as a transition metal complex, to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate more efficient purification techniques to isolate the desired compound.
Chemical Reactions Analysis
Types of Reactions
(1S,5R)-6,6-Dimethyl-3-oxabicyclo[3.1.0]hexan-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into more reduced forms, potentially opening the oxirane ring.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction could produce alcohols or other reduced derivatives.
Scientific Research Applications
(1S,5R)-6,6-Dimethyl-3-oxabicyclo[3.1.0]hexan-2-one has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: Used in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (1S,5R)-6,6-Dimethyl-3-oxabicyclo[3.1.0]hexan-2-one involves its interaction with specific molecular targets. The oxirane ring can undergo nucleophilic attack, leading to ring-opening reactions that form reactive intermediates. These intermediates can then interact with various biological molecules, influencing metabolic pathways and enzyme activities.
Comparison with Similar Compounds
Similar Compounds
(1R,5S)-6,6-Dimethyl-3-oxabicyclo[3.1.0]hexan-2-one: A stereoisomer with different spatial arrangement.
Cyclopropane derivatives: Compounds with similar cyclopropane rings but different substituents.
Oxirane derivatives: Compounds with oxirane rings but different fused ring systems.
Uniqueness
(1S,5R)-6,6-Dimethyl-3-oxabicyclo[310]hexan-2-one is unique due to its specific stereochemistry and the combination of an oxirane ring fused to a cyclopropane ring
Properties
IUPAC Name |
(1S,5R)-6,6-dimethyl-3-oxabicyclo[3.1.0]hexan-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10O2/c1-7(2)4-3-9-6(8)5(4)7/h4-5H,3H2,1-2H3/t4-,5-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CTLLMXVSHAUPFO-RFZPGFLSSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2C1C(=O)OC2)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1([C@H]2[C@@H]1C(=O)OC2)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20452426 | |
Record name | (1R, 5S)-6,6-dimethyl-3-oxabicyclo [3.1.0] hexan-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20452426 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
126.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
82442-72-6 | |
Record name | (1R, 5S)-6,6-dimethyl-3-oxabicyclo [3.1.0] hexan-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20452426 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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